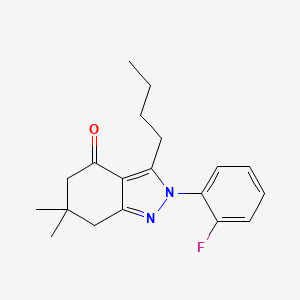
Indazol-4-one, 3-butyl-2-(2-fluorophenyl)-6,6-dimethyl-2,5,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-2-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a butyl group, a fluorophenyl group, and a tetrahydroindazole core, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 3-butyl-2-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Addition of the Butyl Group: The butyl group can be added through an alkylation reaction using butyl halides.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to achieve the desired tetrahydroindazole structure.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-Butyl-2-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
3-Butyl-2-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-butyl-2-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
3-Butyl-2-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-one can be compared with other similar compounds, such as:
2-Phenylindazole: Similar indazole core but lacks the butyl and fluorophenyl groups.
3-Butyl-2-phenylindazole: Similar structure but without the fluorine atom.
2-(2-Fluorophenyl)indazole: Contains the fluorophenyl group but lacks the butyl group.
The uniqueness of 3-butyl-2-(2-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-4-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23FN2O |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-butyl-2-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C19H23FN2O/c1-4-5-9-16-18-14(11-19(2,3)12-17(18)23)21-22(16)15-10-7-6-8-13(15)20/h6-8,10H,4-5,9,11-12H2,1-3H3 |
InChI Key |
NKALOTCFXSSNPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C(=NN1C3=CC=CC=C3F)CC(CC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















